N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIROGUASPOUDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CNC1)C2COC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403767-34-9 | |

| Record name | N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 19, 2026 – As the landscape of medicinal chemistry evolves towards more sophisticated and targeted therapeutic modalities, the demand for novel chemical scaffolds with advantageous physicochemical properties has surged. This guide provides a comprehensive technical overview of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a key building block increasingly utilized by researchers, scientists, and drug development professionals. Its unique structural combination of an azetidine and an oxetane ring offers a compelling profile for enhancing drug-like properties.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic amine that has gained prominence as a versatile building block, particularly in the burgeoning field of targeted protein degradation.

| Property | Value | Source(s) |

| CAS Number | 1403767-34-9 | [1][2][3][4] |

| Molecular Formula | C₇H₁₆Cl₂N₂O | [1][3] |

| Molecular Weight | 215.12 g/mol | [1][3] |

| IUPAC Name | N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride | |

| Category | Protein Degrader Building Block | [1] |

The presence of both the strained four-membered azetidine and oxetane rings imparts a unique three-dimensional character to the molecule. These motifs are increasingly sought after in drug design as they can improve solubility, metabolic stability, and cell permeability, while also providing novel vectors for molecular exploration.[5][6]

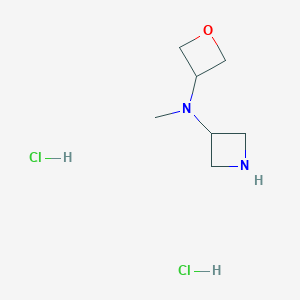

Caption: Chemical structure of this compound.

Strategic Importance in Drug Discovery: The Rise of PROTACs

The classification of this compound as a "Protein Degrader Building Block" points to its significant role in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

A PROTAC molecule is comprised of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the target protein and the E3 ligase.[7][8]

The incorporation of rigid, three-dimensional scaffolds like azetidine and oxetane into PROTAC linkers is a modern strategy to improve physicochemical properties such as solubility and cell permeability, which are often challenging for these larger molecules. The defined conformational constraints of these rings can also favorably orient the two ligands, enhancing the stability and activity of the ternary complex.[5][6][9]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound 97% | CAS: 1403767-34-9 | AChemBlock [try.achemblock.com]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. This compound [allbiopharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 9. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

Introduction

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry. Its unique three-dimensional structure, combining a strained azetidine ring with an oxetane moiety, offers a compelling scaffold for exploring novel chemical space. Such motifs are increasingly sought after in drug discovery to enhance physicochemical properties like solubility and metabolic stability while providing precise vectors for molecular elaboration. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methods, and handling considerations, designed for researchers and drug development professionals. The methodologies described herein are grounded in established principles to ensure robust and reproducible data generation.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. This compound is supplied as a solid, typically with a purity of 95-97%.[1][2] As a dihydrochloride salt, it is expected to exhibit properties distinct from its free-base form, particularly concerning solubility and hygroscopicity.

| Property | Value | Source |

| CAS Number | 1403767-34-9 | [1][2][3] |

| Molecular Formula | C₇H₁₆Cl₂N₂O | [1][3] |

| Molecular Weight | 215.12 g/mol | [1] |

| Physical Form | Solid | |

| Typical Purity | ≥97% | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1] |

Structural Analysis and Physicochemical Landscape

The molecule's structure dictates its behavior. It features two basic nitrogen atoms—a tertiary amine within the azetidine ring and a secondary amine linking the two heterocyclic systems. The presence of the dihydrochloride salt form indicates that both nitrogens are protonated, a critical factor influencing its aqueous solubility and interaction with biological systems.

Caption: Chemical structure of this compound.

The logical workflow for characterizing this compound involves a series of integrated experiments to define its properties, ensuring a comprehensive data package for any research application.

Caption: Workflow for comprehensive physicochemical characterization.

Core Physicochemical Properties: Protocols and Rationale

Aqueous Solubility

Rationale: As a dihydrochloride salt, high aqueous solubility is anticipated. Quantifying this is essential for preparing stock solutions and for predicting its behavior in aqueous biological media. The shake-flask method remains the gold standard for thermodynamic solubility assessment.

Experimental Protocol: Shake-Flask Solubility

-

Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The extended time is crucial to overcome any kinetic barriers to dissolution.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., mobile phase), and analyze it by a calibrated HPLC-UV method to determine the concentration. The calibration curve must bracket the expected concentration range.

-

Result: The measured concentration represents the thermodynamic solubility under the tested conditions.

Acidity and Basicity (pKa)

Rationale: The compound possesses two basic nitrogen centers. Their pKa values govern the ionization state at different pH levels, which profoundly impacts solubility, permeability, and target binding. Potentiometric titration is a direct and reliable method for pKa determination.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1-5 mM).

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated electrode. A co-solvent like methanol may be added if aqueous solubility is limited, though this is not expected for the dihydrochloride salt.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to derive the precise pKa values from the inflection points. Two pKa values are expected, corresponding to the two protonated amines.

Lipophilicity (LogD)

Rationale: Lipophilicity is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For an ionizable compound, the distribution coefficient (LogD) at a physiological pH (e.g., 7.4) is more relevant than the partition coefficient of the neutral species (LogP).

Experimental Protocol: Shake-Flask LogD at pH 7.4

-

System Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and allowing the phases to separate. This prevents volume changes during the experiment.

-

Partitioning: Add a known amount of the compound to a vial containing a defined volume of the pre-saturated buffer (e.g., 1 mL) and pre-saturated n-octanol (e.g., 1 mL).

-

Equilibration: Shake the vial vigorously for at least 1 hour to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge to ensure complete separation of the aqueous and organic layers.

-

Quantification: Analyze the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like LC-MS/MS or HPLC-UV.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Analytical Characterization and Quality Control

A robust analytical package is necessary to confirm the structure and purity of the material. This typically involves a combination of spectroscopic and chromatographic techniques. The synthesis of related azetidine and oxetane derivatives often involves methods like the Horner-Wadsworth-Emmons reaction followed by aza-Michael addition, which can be confirmed with these analytical tools.[4][5]

Caption: Workflow for analytical structure and purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous confirmation of the chemical structure. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR verifies the carbon backbone.

-

¹H NMR: Expect characteristic signals for the methyl group, as well as complex multiplets for the methylene protons of the strained azetidine and oxetane rings. The N-H protons will likely appear as broad signals.

-

¹³C NMR: The spectrum should show seven distinct carbon signals corresponding to the molecular formula. The chemical shifts will be indicative of carbons adjacent to heteroatoms (N, O).

Mass Spectrometry (MS)

Rationale: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The observed mass should correspond to the protonated free base [M+H]⁺.

-

Expected [M+H]⁺ (for C₇H₁₅N₂O⁺): 143.1184 (Monoisotopic)

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the primary technique for determining the purity of the compound. A reversed-phase method is generally suitable.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and re-equilibrate. The gradient ensures the elution of potential impurities with varying polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm. The lack of a strong chromophore means detection at lower wavelengths is necessary. An evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) can be used for more universal detection.

-

Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

Handling, Storage, and Safety

Proper handling is paramount for user safety and maintaining compound integrity.

-

Safety: The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: To ensure long-term stability, the compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1]

Conclusion

This compound is a valuable building block characterized by its unique heterocyclic framework. A thorough understanding of its physicochemical properties—solubility, pKa, and lipophilicity—is fundamental to its effective application in research and development. The experimental and analytical workflows detailed in this guide provide a robust framework for generating the high-quality data required to advance discovery programs. Adherence to these systematic characterization principles ensures both the integrity of the scientific results and the safety of the researchers involved.

References

- This compound. (2024). Vertex AI Search.

- N-methyl-N-[(3S)-oxolan-3-yl]azetidin-3-amine dihydrochloride. Labsolu.

- This compound. Labsolu.

- Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- This compound. Suzhou Aobai Pharmaceutical.

- Gudelis, E., et al. (2023). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)

- Azetidin-3-amine dihydrochloride. Sigma-Aldrich.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound [allbiopharm.com]

- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates [epubl.ktu.edu]

A Technical Guide to the Structural Elucidation of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry. As drug discovery pipelines increasingly focus on molecules with complex three-dimensional shapes, strained ring systems like azetidines and oxetanes have become valuable motifs.[1][2] The precise confirmation of their structure is a critical step in the development process. This document outlines a logical workflow, detailing the causality behind experimental choices and presenting a self-validating system of protocols for researchers, scientists, and drug development professionals. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to unambiguously confirm the molecular structure, connectivity, and protonation state of this compound.

Introduction: The Rationale for Rigorous Elucidation

This compound combines two strained heterocyclic rings: an azetidine and an oxetane. The azetidine ring offers a rigid scaffold, while the oxetane motif can improve physicochemical properties such as solubility.[2] The tertiary amine core, present as a dihydrochloride salt, further influences the molecule's properties. Given the inherent strain in these four-membered rings, the potential for unexpected rearrangements or stability issues necessitates a robust and unequivocal structural confirmation.[2]

This guide is structured to follow a logical, data-driven narrative. We begin with foundational mass and elemental composition analysis, proceed to detailed spectroscopic fingerprinting with FTIR, and culminate in the definitive connectivity map provided by a suite of NMR experiments. The synergy between these techniques provides the necessary cross-validation for complete structural confidence.

Foundational Analysis: Molecular Formula and Mass Verification

The first step in any structural elucidation is to confirm the molecular formula and exact mass. For this compound (C₇H₁₆Cl₂N₂O), High-Resolution Mass Spectrometry (HRMS) is the technique of choice.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the confident determination of its elemental composition. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt, as it is a soft ionization technique that typically keeps the molecule intact.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol/water (1:1 v/v).

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+). This mode will detect the protonated molecule.

-

Analysis: Scan for the monoisotopic mass of the free base [M+H]⁺. The dihydrochloride salt will dissociate in solution, and we expect to observe the protonated form of the free base (C₇H₁₄N₂O).

-

Expected m/z: The calculated exact mass for [C₇H₁₅N₂O]⁺ is 143.1184. The measured mass should be within a 5 ppm tolerance.

Data Interpretation: The observation of a high-intensity ion at m/z ≈ 143.1184 confirms the mass of the protonated free base. The characteristic fragmentation patterns of azetidine and oxetane rings can also be observed in the MS/MS spectrum.[3][4] Cleavage of the strained rings is a common fragmentation pathway.[3][5]

Spectroscopic Fingerprinting: Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is an essential tool for identifying the functional groups present in a molecule. For this specific compound, we are looking for evidence of the secondary amine salt (R₂NH₂⁺), C-O (ether) stretches from the oxetane, and C-N stretches from the azetidine.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid dihydrochloride salt is placed directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expected Data and Interpretation: The FTIR spectrum provides a unique fingerprint of the molecule's vibrational modes.

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation for the Target Molecule |

| 2800-2400 | N-H Stretch (Amine Salt) | A very broad and strong absorption band is characteristic of the -NH₂⁺- stretching in a secondary amine hydrochloride.[6][7] This confirms the protonation of the tertiary amine. |

| 1620-1560 | N-H Bend (Amine Salt) | A medium to strong band in this region corresponds to the NH₂⁺ deformation vibration, which is diagnostic for a secondary amine salt.[6][8] |

| 1150-1050 | C-O-C Stretch (Ether) | A strong band in this region is indicative of the C-O-C stretching of the oxetane ring. |

| 2980-2850 | C-H Stretch (Aliphatic) | Multiple sharp peaks corresponding to the sp³ C-H bonds of the azetidine, oxetane, and methyl groups. |

The presence of the broad N-H stretch and the N-H bend are crucial for confirming the dihydrochloride salt form.

Definitive Structural Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[9] A combination of 1D (¹H, ¹³C) and 2D NMR experiments will be used to map out the complete atomic connectivity.[10][11][12]

Experimental Protocol: General NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen as the solvent because the dihydrochloride salt is highly soluble in it, and the acidic protons on the nitrogen will exchange with deuterium, simplifying the spectrum.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Reference: Use a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton Environment Mapping

Rationale: ¹H NMR provides information about the number of different proton environments, their integration (relative numbers), and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in D₂O):

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-a | -CH₃ | ~3.0 | s (singlet) | 3H |

| H-b | Azetidine CH₂ | ~4.2-4.4 | m (multiplet) | 4H |

| H-c | Azetidine CH | ~4.5 | m (multiplet) | 1H |

| H-d | Oxetane CH₂ | ~4.8-5.0 | m (multiplet) | 4H |

| H-e | Oxetane CH | ~5.1 | m (multiplet) | 1H |

Note: Due to the dihydrochloride nature and dissolution in D₂O, the two N-H protons will exchange with deuterium and will not be observed.

¹³C{¹H} NMR and DEPT-135 Spectroscopy: Carbon Skeleton Analysis

Rationale: ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ appear as positive signals, CH₂ as negative signals).

Predicted ¹³C NMR Data (in D₂O):

| Label | Assignment | Predicted δ (ppm) | DEPT-135 Phase |

|---|---|---|---|

| C-1 | -CH₃ | ~40 | Positive |

| C-2 | Azetidine CH₂ | ~55 | Negative |

| C-3 | Azetidine CH | ~65 | Positive |

| C-4 | Oxetane CH₂ | ~72 | Negative |

| C-5 | Oxetane CH | ~78 | Positive |

Note: Chemical shifts are influenced by the electronegativity of adjacent atoms (O and N⁺), causing a downfield shift for carbons in the rings.[13]

2D NMR Spectroscopy: Unambiguous Connectivity Confirmation

While 1D NMR provides strong evidence, 2D NMR techniques are required for definitive proof of connectivity.[14]

Rationale: The HSQC experiment correlates each proton with the carbon atom it is directly attached to, confirming the assignments made in the 1D spectra.[15][16]

Workflow:

-

Acquire the 2D HSQC spectrum.

-

Correlate each proton signal on the F2 (¹H) axis with its corresponding carbon signal on the F1 (¹³C) axis.

-

For example, the proton signal at ~3.0 ppm (H-a) will show a cross-peak with the carbon signal at ~40 ppm (C-1). The azetidine CH₂ protons (~4.3 ppm) will correlate with the azetidine CH₂ carbon (~55 ppm).

Rationale: The HMBC experiment is the final piece of the puzzle. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings).[15][17] This allows us to connect the different spin systems.

Workflow and Key Correlations:

-

Methyl to Azetidine: The methyl protons (H-a, ~3.0 ppm) should show a correlation to the azetidine methine carbon (C-3, ~65 ppm). This confirms the N-CH₃ and N-CH connectivity.

-

Azetidine to Oxetane: The azetidine methine proton (H-c, ~4.5 ppm) should show a correlation to the oxetane methine carbon (C-5, ~78 ppm). This is the crucial correlation that proves the connectivity between the two heterocyclic rings through the central nitrogen atom.

-

Intra-ring Correlations: Protons on each ring will show correlations to other carbons within the same ring, confirming the ring structures themselves. For example, the oxetane CH₂ protons (H-d) will correlate to the oxetane CH carbon (C-5).

Synthesis of Evidence: The Final Structure Confirmation

The structural elucidation of this compound is a process of convergent validation.

-

HRMS establishes the correct elemental formula (C₇H₁₄N₂O for the free base).

-

FTIR confirms the presence of a secondary amine salt (-NH₂⁺-) and the ether linkage (C-O-C), consistent with the dihydrochloride salt of the proposed structure.

-

¹H and ¹³C NMR provide the exact count of unique proton and carbon environments, matching the proposed structure.

-

HSQC unambiguously links each proton to its directly attached carbon.

-

HMBC provides the final, definitive evidence, mapping the long-range connectivities and irrefutably linking the N-methyl group to the azetidine ring and the azetidine ring to the oxetane ring through the central nitrogen atom.

This multi-faceted approach, where the data from each technique corroborates the others, provides the highest level of confidence in the assigned structure.

References

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

-

Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

-

Denmark, S. E. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. Retrieved from [Link]

-

Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

-

Hajnal, A., Wolfling, J., & Schneider, G. (1998). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Collection of Czechoslovak Chemical Communications, 63(10), 1615-1622. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. Retrieved from [Link]

-

ChemRxiv. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]

-

SpectraBase. (n.d.). OXETANE-C - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Burtoloso, A. C. B., et al. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. Retrieved from [Link]

-

Anwer, H., et al. (2026). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning. ACS Publications. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). Supplementary Material for Chemical Communications. RSC Publishing. Retrieved from [Link]

-

Heacock, R. A., & Marion, L. (2025). The infrared spectra of secondary amines and their salts. ResearchGate. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Retrieved from [Link]

-

National Institutes of Health. (2015). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Retrieved from [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). A-Z Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). HMDB. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0011654). HMDB. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Doc Brown's Chemistry. Retrieved from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Science.gov. Retrieved from [Link]

-

YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

KTU ePubl. (2022). Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. Retrieved from [Link]

-

ResearchGate. (n.d.). Two possible pathways of oxetane fragmentation. ResearchGate. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Tables For Organic Structure Analysis. University of Puget Sound. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. Retrieved from [Link]

-

PubChem. (n.d.). N-[(1-methylazetidin-3-yl)methyl]oxetan-3-amine. PubChem. Retrieved from [Link]

-

Aobchem. (n.d.). This compound. Aobchem. Retrieved from [Link]

-

PubChem. (n.d.). Azetidine, N-methyl-. PubChem. Retrieved from [Link]

-

SciELO. (2006). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Cheméo. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine. Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. anuchem.weebly.com [anuchem.weebly.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 17. nmr hsqc hmbc: Topics by Science.gov [science.gov]

An In-depth Technical Guide to N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental properties, a plausible synthetic route with detailed protocols, analytical characterization methods, and potential applications in drug discovery, all grounded in established scientific principles and supported by relevant literature.

Introduction: The Significance of Azetidine-Oxetane Scaffolds

Four-membered heterocyclic rings, such as azetidines and oxetanes, are increasingly recognized as valuable motifs in drug design.[1][2] Their inherent ring strain and non-planar geometries can impart unique conformational constraints on molecules, leading to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of these small, polar heterocycles can enhance physicochemical properties like solubility and metabolic stability, which are critical for drug development.[3][4] The combination of both an azetidine and an oxetane ring within a single molecule, as seen in N-Methyl-N-(oxetan-3-YL)azetidin-3-amine, presents a compelling scaffold for exploring novel chemical space in the pursuit of new therapeutic agents.[5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆Cl₂N₂O | [6] |

| Molecular Weight | 215.12 g/mol | [6] |

| CAS Number | 1403767-34-9 | [6] |

| Appearance | Predicted to be a solid | General knowledge |

| Purity | Typically available at ≥97% | [6] |

Synthesis and Purification: A Plausible Route

Caption: Proposed synthetic pathway for this compound.

Step 1: Reductive Amination to N-Methyl-N-(oxetan-3-yl)azetidin-3-amine (Free Base)

Reductive amination is a robust and widely used method for the formation of C-N bonds.[8] In this proposed step, 3-amino-N-methylazetidine is reacted with oxetan-3-one in the presence of a mild reducing agent, sodium triacetoxyborohydride (STAB), to yield the free base of the target compound.

Protocol:

-

To a solution of 3-amino-N-methylazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxetan-3-one (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Step 2: Dihydrochloride Salt Formation

The free base is then converted to its more stable and crystalline dihydrochloride salt.

Protocol:

-

Dissolve the crude N-Methyl-N-(oxetan-3-yl)azetidin-3-amine from Step 1 in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring.

-

A precipitate should form. Continue stirring at 0 °C for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected outcomes from various analytical techniques, based on data from analogous structures found in the literature.[7][9]

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azetidine and oxetane rings, as well as the N-methyl group. The protons on the four-membered rings will likely appear as complex multiplets due to spin-spin coupling. The N-methyl group should appear as a singlet. Due to the presence of the dihydrochloride salt, the protons adjacent to the nitrogen atoms may be deshielded and appear at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons in the azetidine and oxetane rings are expected in the range of 40-80 ppm.[9] The N-methyl carbon will likely appear around 30-40 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 143.12, confirming the molecular weight of the free base (142.20 g/mol ).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad absorption in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium (N-H⁺) stretches in the dihydrochloride salt.

-

C-H stretch: Absorptions in the 2800-3000 cm⁻¹ region corresponding to the C-H bonds of the alkyl groups.

-

C-O stretch: A strong absorption around 1000-1100 cm⁻¹ is expected for the C-O-C ether linkage in the oxetane ring.[7]

-

C-N stretch: Absorptions in the 1000-1250 cm⁻¹ region are indicative of the C-N bonds.

Potential Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates. Azetidine-containing compounds have demonstrated a wide range of biological activities, including acting as antagonists for various receptors and as enzyme inhibitors.[8] The incorporation of an oxetane moiety can further modulate the pharmacological profile of a molecule.[1] This scaffold could be particularly useful in the development of therapeutics targeting the central nervous system (CNS), where the polarity and conformational rigidity imparted by the heterocyclic rings can be advantageous.[2] Further derivatization of the secondary amine could lead to the generation of libraries of compounds for screening against a variety of biological targets.

References

-

Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Trade. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

Singh, R., et al. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, 354(9), 2100109. [Link]

- Mackenzie, A. R., et al. (2000).

-

Krikštolaitytė, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug design. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]

-

Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Bull, J. A., et al. (2019). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 17(3), 545-550. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. labsolu.ca [labsolu.ca]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 9. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on supplier qualification, quality control, handling, and potential applications, grounded in established scientific principles and regulatory standards.

Introduction: The Emerging Role of Oxetane- and Azetidine-Containing Scaffolds in Drug Discovery

This compound (CAS No. 1403767-34-9) is a bifunctional molecule incorporating both a reactive azetidine ring and a polar oxetane moiety.[1][2][3] Such scaffolds are of increasing interest in drug discovery for their ability to impart favorable physicochemical properties. The strained four-membered azetidine ring offers a rigid, three-dimensional structure that can enhance binding affinity and metabolic stability.[4] The oxetane group, a bioisostere for carbonyls and gem-dimethyl groups, can improve aqueous solubility, reduce lipophilicity, and modulate the basicity of nearby amines.[5][6] These characteristics make this compound a valuable building block, particularly in the synthesis of novel therapeutics, including Proteolysis-Targeting Chimeras (PROTACs) where precise spatial orientation and solubility are paramount.[7][8][9][10][11]

Supplier Qualification and Selection: A Critical First Step

The quality of starting materials is fundamental to the success of any research and development program. For a specialized building block like this compound, rigorous supplier evaluation is essential.

Key Supplier Specifications

A survey of commercially available this compound reveals a range of purities and available quantities. The following table summarizes typical specifications from various suppliers.

| Supplier Category | Purity Specification | Available Quantities | Noteworthy Information |

| Boutique Chemical Suppliers | ≥95% | 250 mg, 1 g | Often provide basic safety and handling information.[1][3] |

| Research Chemical Marketplaces | ≥97% | 100 mg, 250 mg, 1 g | May offer a broader range of related building blocks.[12] |

| Custom Synthesis Providers | Made to order (typically ≥98%) | Milligrams to kilograms | Offer the possibility of tailored specifications and analytical data packages. |

The Imperative of a Comprehensive Certificate of Analysis (CoA)

A supplier's CoA is the primary document attesting to the quality of a specific batch. Researchers should demand a CoA that provides detailed information beyond just the purity value. Below is a representation of what a comprehensive CoA should entail.

Certificate of Analysis (Representative Example)

| Product Name: | This compound |

| CAS Number: | 1403767-34-9 |

| Molecular Formula: | C₇H₁₆Cl₂N₂O |

| Molecular Weight: | 215.12 g/mol [1][2] |

| Lot Number: | XXXXXX |

| Appearance: | White to off-white solid |

| Purity (by HPLC): | 98.5% (at 210 nm) |

| Identity (by ¹H NMR): | Conforms to structure |

| Mass Spectrum (m/z): | [M+H]⁺ = 143.1 (free base) |

| Water Content (Karl Fischer): | 0.5% |

| Residual Solvents (by GC-HS): | <0.1% Ethyl Acetate, <0.1% Dichloromethane |

| Date of Analysis: | YYYY-MM-DD |

Synthesis and Potential Impurities: A Mechanistic Perspective

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. While specific proprietary synthesis details are often undisclosed, a plausible synthetic pathway can be inferred from the literature on related azetidine and oxetane chemistry.[13][14][15] A likely approach involves the reaction of a suitable azetidin-3-one precursor with an oxetane-containing amine, followed by methylation and salt formation.

A potential synthetic route is illustrated below:

Caption: Plausible synthetic pathway for the target compound.

Based on this pathway, potential impurities could include:

-

Starting materials: Unreacted N-protected azetidin-3-one or oxetan-3-amine.

-

Process-related impurities: Over-methylated quaternary ammonium salts, by-products from the reducing agent, or incompletely deprotected intermediates.

-

Degradation products: The strained azetidine and oxetane rings can be susceptible to ring-opening under harsh acidic or basic conditions.

Analytical Quality Control: Ensuring Experimental Integrity

Robust analytical methods are essential to verify the identity, purity, and quality of this compound. The following protocols are based on best practices for the analysis of small molecule amine hydrochlorides and should be validated according to ICH Q2(R2) guidelines for their intended use.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC method is suitable for assessing the purity of this polar compound.

Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.

This method should be validated for specificity, linearity, accuracy, precision, and range.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are critical for confirming the chemical structure.

Expected ¹H NMR Spectral Characteristics (in D₂O):

-

Signals corresponding to the methyl group protons.

-

Complex multiplets for the azetidine and oxetane ring protons. The dihydrochloride salt form will influence the chemical shifts of protons adjacent to the nitrogen atoms.

Expected ¹³C NMR Spectral Characteristics (in D₂O):

-

A signal for the methyl carbon.

-

Distinct signals for the carbons of the azetidine and oxetane rings.

Mass Spectrometry (MS) for Molecular Weight Verification

Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the free base.

Protocol:

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or water.

-

Expected Ion: The primary ion observed should be the [M+H]⁺ of the free base (C₇H₁₅N₂O⁺), with an expected m/z of approximately 143.1.

The following diagram illustrates a comprehensive workflow for the quality control of incoming material.

Caption: Quality control workflow for incoming raw materials.

Handling and Storage of a Hygroscopic Dihydrochloride Salt

This compound is expected to be hygroscopic due to its salt form and the presence of polar functional groups. Proper handling and storage are crucial to maintain its integrity.

Recommended Practices:

-

Storage: Store in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, refrigeration is recommended.

-

Handling: Minimize exposure to the atmosphere. Weighing should be performed quickly. For highly sensitive applications, handling in a glovebox under an inert atmosphere (e.g., argon or nitrogen) is advisable.

-

Solution Preparation: Use anhydrous solvents if the subsequent reaction is moisture-sensitive. Solubility is expected in polar protic solvents like water and methanol. Solubility in other organic solvents should be determined experimentally.

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. Its unique structural features offer medicinal chemists opportunities to optimize the properties of lead compounds. However, realizing its full potential requires a diligent approach to supplier qualification, rigorous in-house quality control, and appropriate handling and storage procedures. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality and reliability of their starting materials, thereby enhancing the reproducibility and success of their scientific endeavors.

References

-

AOBChem. This compound. Available from: [Link]

-

Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link]

-

Singh, S., et al. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 14(10), 1786-1809. Available from: [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available from: [Link]

-

ICH. (2022). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

-

Ombito, J. O., & Singh, G. (2023). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2023(1), 1-40. Available from: [Link]

-

Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10243-10264. Available from: [Link]

-

Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available from: [Link]

-

ChemWhat. This compound. Available from: [Link]

-

AOBChem. This compound. Available from: [Link]

-

Pradhan, N., et al. (2018). HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. Indian Drugs, 55(10), 56-62. Available from: [Link]

-

Rice, K. D., et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters, 2(3), 239-244. Available from: [Link]

-

Popow, J., et al. (2020). Protein degradation induced by PROTAC molecules as emerging drug discovery strategy. Acta Poloniae Pharmaceutica, 77(3), 355-364. Available from: [Link]

-

Lee, S., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry – A European Journal, e202400326. Available from: [Link]

-

An, S., et al. (2022). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. International Journal of Molecular Sciences, 23(10), 5413. Available from: [Link]

-

He, Y., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Molecules, 27(19), 6296. Available from: [Link]

-

Ishida, T., & Ciulli, A. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Biochemical and Biophysical Research Communications, 564, 136-143. Available from: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. This compound [allbiopharm.com]

- 4. Oxetane Building Blocks: Essential Guide for Modern Drug Discovery - AiFChem [aifchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labsolu.ca [labsolu.ca]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

The Azetidine Scaffold: A Technical Guide to its Ascendant Role in Modern Medicinal Chemistry

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery.[1] Its unique conformational constraints and favorable physicochemical properties have propelled its integration into a new generation of therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the strategic application of the azetidine motif. We will explore its fundamental properties, key synthetic methodologies, and its role in enhancing pharmacokinetic and pharmacodynamic profiles, supported by quantitative data, detailed experimental protocols, and case studies of FDA-approved drugs.

The Strategic Value of the Azetidine Ring in Drug Design

The utility of the azetidine scaffold in medicinal chemistry is rooted in a compelling combination of structural and physicochemical attributes that address key challenges in drug design.

Conformational Constraint: A Double-Edged Sword Honed for Potency

The inherent ring strain of the azetidine core, intermediate between the highly strained aziridine and the more flexible pyrrolidine, imparts significant conformational rigidity.[2] This pre-organization of pharmacophoric elements into a bioactive conformation can lead to a substantial increase in binding affinity for a biological target by minimizing the entropic penalty upon binding.[3][4] The puckered, four-membered ring restricts the conformational freedom of appended functional groups, allowing for a more precise and predictable presentation of key interacting moieties to the target protein.[5]

A Favorable Physicochemical Profile: Enhancing "Drug-Likeness"

As a small, polar heterocycle, the incorporation of an azetidine ring can favorably modulate a molecule's physicochemical properties. It often leads to improved aqueous solubility and a reduction in lipophilicity compared to larger carbocyclic or heterocyclic analogs.[2][5] This is a particularly valuable attribute in the design of central nervous system (CNS) penetrant drugs, where a delicate balance of lipophilicity is paramount for crossing the blood-brain barrier.

Novel Chemical Space and Exit Vectors: Charting New Territories

The azetidine scaffold provides access to novel and underexplored chemical space.[5] The defined geometry of the ring offers unique exit vectors for substituents, allowing for the exploration of new binding interactions within a target's active site that may not be accessible with more conventional scaffolds.

A Tale of Three Rings: Azetidine in Context

The decision to incorporate a saturated nitrogen heterocycle into a drug candidate often involves a choice between azetidine, pyrrolidine, and piperidine. While all three are privileged scaffolds, their subtle yet significant differences in physicochemical and conformational properties can have a profound impact on a molecule's overall profile.

Comparative Physicochemical Properties

The following table provides a comparative overview of key physicochemical properties for these three fundamental saturated heterocycles.

| Property | Azetidine | Pyrrolidine | Piperidine | Key Considerations for Drug Design |

| pKa of Conjugate Acid | ~11.29 | ~11.27 | ~11.22 | All are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver.[6] |

| logP (Octanol/Water) | -0.39 | 0.46 | 0.84 | Azetidine is significantly less lipophilic than its five- and six-membered counterparts, offering a distinct advantage in reducing overall molecular lipophilicity and potentially improving solubility.[6] |

| Conformational Flexibility | Rigid, puckered | Flexible envelope and twist conformations | Prefers a rigid chair conformation | Azetidine's rigidity can be advantageous for locking in a bioactive conformation, while the greater flexibility of pyrrolidine may be beneficial in exploring a wider range of binding modes.[6] |

| Metabolic Stability | Generally high | Susceptible to oxidation at carbons adjacent to nitrogen | Susceptible to oxidation at carbons adjacent to nitrogen | The substitution pattern on the azetidine ring can significantly influence its metabolic stability, often rendering it more resistant to oxidative metabolism compared to pyrrolidine and piperidine.[6][7] |

digraph "Tale_of_Three_Rings" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=circle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];Azetidine [label="Azetidine\n(4-membered)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrrolidine [label="Pyrrolidine\n(5-membered)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperidine [label="Piperidine\n(6-membered)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Azetidine -> Pyrrolidine [label="Increased\nFlexibility", color="#5F6368"]; Pyrrolidine -> Piperidine [label="Increased\nLipophilicity", color="#5F6368"]; Azetidine -> Piperidine [label="Significant increase\nin Lipophilicity", style=dashed, color="#5F6368"]; }

Caption: A comparative overview of azetidine, pyrrolidine, and piperidine.

Key Synthetic Methodologies for Azetidine Scaffolds

Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its widespread adoption.[5] However, recent advancements in synthetic organic chemistry have made a diverse array of functionalized azetidines more accessible.

Intramolecular Cyclization: The Classical Approach

One of the most common and versatile methods for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives.[1] This approach involves the formation of a carbon-nitrogen bond to close the four-membered ring.

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain of 1-azabicyclo[1.1.0]butanes can be harnessed as a driving force for the synthesis of 3-substituted azetidines. This method allows for the introduction of a wide range of functional groups at the C3 position.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

A powerful and modern strategy for the synthesis of functionalized azetidines involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds.[8] This method enables the direct conversion of a C-H bond into a C-N bond to form the azetidine ring, often with high regioselectivity.

Experimental Protocols: Synthesis of Key Azetidine Building Blocks

The following protocols provide detailed, step-by-step methodologies for the synthesis of two key azetidine building blocks that are widely used in medicinal chemistry programs.

Protocol 1: Synthesis of tert-Butyl 3-Oxoazetidine-1-carboxylate via Swern Oxidation

This protocol details the oxidation of the readily available N-Boc-3-hydroxyazetidine to the corresponding ketone, a versatile intermediate for further functionalization.

Workflow Diagram:

Caption: Workflow for the Swern oxidation of N-Boc-3-hydroxyazetidine.

Step-by-Step Methodology:

-

Preparation: To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) cooled to -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 30 minutes at -78 °C.

-

Addition of Substrate: Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.

Protocol 2: Synthesis of a Spiro[3.3]heptane-2-carboxylic Acid Derivative

This protocol outlines a general strategy for the synthesis of a spirocyclic azetidine, a valuable scaffold for introducing three-dimensionality into drug candidates.

Step-by-Step Methodology:

-

Formation of the Dicarboxylic Acid: React 1,1-cyclobutanedimethanol with a suitable oxidizing agent (e.g., KMnO4) to form 1,1-cyclobutanedicarboxylic acid.

-

Malonic Ester Synthesis: Convert the dicarboxylic acid to its diethyl ester. React the diethyl ester with diethyl carbonate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding malonic ester derivative.

-

Cyclization: Treat the malonic ester derivative with 1,3-dibromopropane in the presence of a base to construct the spiro[3.3]heptane core.

-

Hydrolysis and Decarboxylation: Hydrolyze the resulting diester to the dicarboxylic acid and then heat to induce decarboxylation, yielding spiro[3.3]heptane-2-carboxylic acid.[9]

Azetidine in FDA-Approved Drugs: Case Studies

The successful integration of the azetidine moiety into several FDA-approved drugs underscores its value in modern medicinal chemistry. The following case studies highlight the diverse roles this scaffold plays in achieving desired therapeutic outcomes.

| Drug Name (Brand Name) | Therapeutic Indication | Mechanism of Action | Role of the Azetidine Moiety |

| Baricitinib (Olumiant) | Rheumatoid Arthritis, Alopecia Areata, COVID-19 | Janus Kinase (JAK) 1 and 2 Inhibitor | The azetidine ring serves as a rigid scaffold to correctly orient the pharmacophoric elements for optimal binding to the ATP-binding pocket of JAK1 and JAK2. Its incorporation also contributes to the drug's favorable pharmacokinetic profile.[10][11][12] |

| Cobimetinib (Cotellic) | Melanoma | Mitogen-activated protein kinase (MEK) 1 and 2 Inhibitor | The azetidine-piperidine moiety is a key component of the molecule that interacts with the enzyme's active site. The rigidity of the azetidine ring helps to lock the molecule in a conformation that enhances its inhibitory activity.[2][13][14] |

| Azelnidipine (Calblock) | Hypertension | Dihydropyridine Calcium Channel Blocker | The azetidine ring in azelnidipine contributes to its high affinity for vascular tissue and its prolonged hypotensive effect. It also plays a role in the drug's favorable pharmacokinetic profile, including its gradual onset of action.[2][3][15] |

| Sarolaner (Simparica) | Ectoparasiticide | Isoxazoline Ectoparasiticide | The spiro-azetidine moiety enhances the metabolic stability of the molecule, contributing to its long-lasting efficacy against fleas and ticks.[2] |

Baricitinib Signaling Pathway:

Caption: Baricitinib inhibits the JAK-STAT signaling pathway.

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable tool in the medicinal chemist's armamentarium.[1] Its unique combination of conformational rigidity, favorable physicochemical properties, and access to novel chemical space provides a powerful platform for the design of next-generation therapeutics.[2][16] As synthetic methodologies continue to evolve, we can anticipate the development of even more complex and diverse azetidine-containing molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of this "privileged" scaffold holds immense promise for addressing a wide range of unmet medical needs.

References

-

Baricitinib. PubChem. National Center for Biotechnology Information. URL: [Link]

-

Singh, R., & Richmond, J. (2022). Baricitinib. In StatPearls. StatPearls Publishing. URL: [Link]

-

What is the mechanism of action of Baricitinib? Patsnap Synapse. (2025-03-07). URL: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026-01-06). URL: [Link]

-

Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics. URL: [Link]

-

What is the mechanism of Baricitinib? Patsnap Synapse. (2024-07-17). URL: [Link]

- Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. ResearchGate. URL: [Link]

-

Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. URL: [Link]

-

Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. URL: [Link]

-

Cobimetinib. National Cancer Institute. URL: [Link]

-

Azelnidipine. PubChem. National Center for Biotechnology Information. URL: [Link]

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. ACS Publications. URL: [Link]

-

Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. Digital Commons @ University of the Pacific. URL: [Link]

-

2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. URL: [Link]

-

Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. URL: [Link]

-

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. URL: [Link]

-

Azetidines of pharmacological interest. PubMed. URL: [Link]

-

Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. PubMed. URL: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. URL: [Link]

-

X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Indian Academy of Sciences. URL: [Link]

-

Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. NIH. URL: [Link]

-

A New Zn(II) Azido Complex of L-Arginine: X-ray Crystal Structure, Hirshfeld, and AIM Studies. MDPI. URL: [Link]

-

Application of drug physico chemical characterisation in drug discovery. Merck Group. URL: [Link]

-

Overview of a protein structure analysis by X-ray crystallography. ResearchGate. URL: [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. MDPI. URL: [Link]

-

X-ray crystallography of protein-ligand interactions. PubMed. URL: [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. URL: [Link]

-

The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. PubMed Central. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. fujc.pp.ua [fujc.pp.ua]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. quora.com [quora.com]

- 10. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cobimetinib - NCI [dctd.cancer.gov]

- 15. Azelnidipine | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery

An In-Depth Technical Guide to the Theoretical Properties of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine Dihydrochloride

In the landscape of contemporary medicinal chemistry, there is a pronounced shift towards molecules with greater three-dimensionality. Saturated heterocycles, particularly strained small rings like azetidines and oxetanes, have emerged as "privileged scaffolds" for their ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2][3] The azetidine ring, a four-membered nitrogen-containing heterocycle, provides structural rigidity, enhanced metabolic stability, and improved aqueous solubility compared to larger analogues like piperidine.[3] Similarly, the oxetane ring, a four-membered oxygen ether, is a versatile tool for modulating polarity, reducing the basicity of adjacent amines, and improving metabolic clearance profiles.[4][5]

This guide focuses on This compound , a bifunctional building block that strategically combines both of these valuable motifs. Its structure offers a unique constellation of properties, making it a compound of significant interest for researchers in drug discovery and development. We will provide a comprehensive analysis of its theoretical properties, predictive spectroscopic data, and a robust analytical workflow, grounding our discussion in the established principles of medicinal chemistry.

Section 1: Molecular Structure and Identification

Understanding the precise molecular architecture is the foundation for predicting a compound's behavior and potential applications.

-

IUPAC Name: this compound

Chemical Structure (Free Base):

(Caption: 2D structure of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine)

The structure consists of a central tertiary amine functionalized with three distinct groups: a methyl group, a 3-azetidinyl group, and a 3-oxetanyl group. The dihydrochloride salt form indicates that both nitrogen atoms—the tertiary amine and the secondary amine within the azetidine ring—are protonated, each associated with a chloride counter-ion. This protonation is critical as it dictates the compound's solubility and handling properties.

Section 2: Predicted Physicochemical Properties